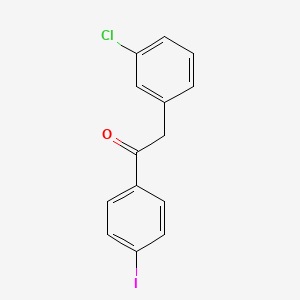

2-(3-Chlorophenyl)-4'-iodoacetophenone

Übersicht

Beschreibung

2-(3-Chlorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4’-iodoacetophenone typically involves the use of halogenated aromatic compounds as starting materials. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid reacts with 4’-iodoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-4’-iodoacetophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-4’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-4’-iodoacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-4’-iodoacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Chlorophenyl)-4’-bromoacetophenone: Similar in structure but with a bromine atom instead of iodine.

2-(3-Chlorophenyl)-4’-fluoroacetophenone: Similar in structure but with a fluorine atom instead of iodine.

2-(3-Chlorophenyl)-4’-methylacetophenone: Similar in structure but with a methyl group instead of iodine.

Uniqueness

2-(3-Chlorophenyl)-4’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The iodine atom, in particular, makes the compound highly reactive in coupling reactions, allowing for the formation of diverse chemical structures .

Biologische Aktivität

2-(3-Chlorophenyl)-4'-iodoacetophenone, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H12ClI O

- Molecular Weight : 362.61 g/mol

- CAS Number : 898784-05-9

This compound features a chlorophenyl group and an iodoacetophenone moiety, which are significant for its biological interactions.

Target Receptors

This compound primarily interacts with serotonin receptors, particularly the 5-HT2 receptor subtype . This interaction is crucial for its pharmacological effects, which include modulation of neurotransmitter release and cellular signaling pathways.

Biochemical Pathways

Upon binding to the 5-HT2 receptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release from intracellular stores and activate protein kinase C (PKC), which mediates various downstream effects including:

- Neurotransmitter Release : Enhances serotonin release, influencing mood and behavior.

- Cellular Metabolism : Alters metabolic pathways by interacting with enzymes like monoamine oxidase.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated:

- IC50 Values : Ranging from 7 to 20 µM against various cancer cell lines.

- Mechanism : Induction of apoptosis in cancer cells through cell cycle arrest at the S phase.

Table 1 summarizes the anticancer activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of angiogenesis |

Antibacterial Activity

The compound also exhibits antibacterial properties. In studies comparing its efficacy against standard antibiotics:

- Minimum Inhibitory Concentration (MIC) : Ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.

- Inhibition Zones : Comparable to ceftriaxone, with diameters ranging from 19 mm to 30 mm depending on the bacterial strain.

Table 2 presents the antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in a rat model of spinal cord injury. The results indicated that treatment with this compound led to:

- Improved Motor Function : Enhanced weight-supported stepping.

- Cortical Reorganization : Indicated by increased neuronal activity in motor areas.

Toxicological Profile

While exploring its therapeutic potential, researchers also evaluated the toxicological aspects. The compound exhibited low toxicity in both in vitro and in vivo models, suggesting a favorable safety profile when administered at therapeutic doses.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAJFAHMDVZIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642302 | |

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-05-9 | |

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.